molecular formula C16H16F3NO2S B2659769 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide CAS No. 2097913-89-6

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide

Cat. No. B2659769
M. Wt: 343.36
InChI Key: RHMLQRIFKFXECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of benzamide derivatives and related compounds, highlighting their potential in various applications. For example, studies on the synthesis of poly(arylene ether amide)s containing CF3 groups demonstrate the interest in modifying benzamide structures to achieve desirable physical and chemical properties, such as high molecular weights and glass transition temperatures, indicating their potential use in materials science (Hyojung Lee & S. Kim, 2002).

Anticancer and Antimicrobial Applications

Several studies have explored the anticancer and antimicrobial potential of benzamide derivatives. The design, synthesis, and evaluation of compounds for anticancer activity against various cancer cell lines show promising results, suggesting that certain benzamide derivatives could be effective in cancer treatment (B. Ravinaik et al., 2021). Additionally, the bactericidal activity of benzamide compounds against methicillin-resistant Staphylococcus aureus (MRSA) has been assessed, indicating their potential in developing new antibacterial agents (Iveta Zadrazilova et al., 2015).

Antioxidant Activity

The evaluation of benzothiazole derivatives for their antioxidant activity, as seen in studies assessing their capability to inactivate reactive chemical species, suggests the broader interest in understanding the chemical behavior and applications of benzamide-related compounds in addressing oxidative stress and potentially in the development of novel antioxidants (Laura C. Cabrera-Pérez et al., 2016).

Catalytic and Material Applications

Research on the catalytic behavior of rare-earth metal amides stabilized by phenoxy-amido ligands for the polymerization of lactide indicates the interest in utilizing benzamide derivatives in catalysis and polymer science. Such studies aim to explore the efficiency of these compounds as catalysts in the production of biodegradable polymers, highlighting their potential environmental and industrial applications (Min-Yi Lu et al., 2010).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-15(22,8-11-6-7-23-9-11)10-20-14(21)12-4-2-3-5-13(12)16(17,18)19/h2-7,9,22H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLQRIFKFXECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide

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